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molecular formula C4H4O4 B100224 (Z)-(2,3-14C2)But-2-enedioic acid CAS No. 17836-11-2

(Z)-(2,3-14C2)But-2-enedioic acid

Cat. No. B100224
M. Wt: 120.06 g/mol
InChI Key: VZCYOOQTPOCHFL-YWNKZVFDSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
O=C(O)C=CC(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Cc1[nH]cnc1C=CC(=O)c1ccc2ccccc2c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=[Pd]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(O)C=CC(=O)O
Name
Cc1[nH]cnc1CCC(=O)c1ccc2ccccc2c1

Identifiers

REACTION_SMILES
[C:1]([CH:2]=[CH:3][C:4](=[O:5])[OH:6])(=[O:7])[OH:8].[CH3:29][OH:30].[CH3:9][c:10]1[c:11]([CH:15]=[CH:16][C:17](=[O:18])[c:19]2[cH:20][c:21]3[cH:22][cH:23][cH:24][cH:25][c:26]3[cH:27][cH:28]2)[n:12][cH:13][nH:14]1.[Pd:31]=[O:32]>>[C:1]([CH:2]=[CH:3][C:4](=[O:5])[OH:6])(=[O:7])[OH:8].[CH3:9][c:10]1[c:11]([CH2:15][CH2:16][C:17](=[O:18])[c:19]2[cH:20][c:21]3[cH:22][cH:23][cH:24][cH:25][c:26]3[cH:27][cH:28]2)[n:12][cH:13][nH:14]1

Inputs

Step One
Name
O=C(O)C=CC(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(O)C=CC(=O)O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO
Name
Cc1[nH]cnc1C=CC(=O)c1ccc2ccccc2c1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cc1[nH]cnc1C=CC(=O)c1ccc2ccccc2c1
Name
O=[Pd]
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=[Pd]

Outcomes

Product
Name
O=C(O)C=CC(=O)O
Type
product
Smiles
O=C(O)C=CC(=O)O
Name
Cc1[nH]cnc1CCC(=O)c1ccc2ccccc2c1
Type
product
Smiles
Cc1[nH]cnc1CCC(=O)c1ccc2ccccc2c1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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